molecular formula C14H18ClNO3 B2676689 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide CAS No. 1211379-20-2

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

Cat. No.: B2676689
CAS No.: 1211379-20-2
M. Wt: 283.75
InChI Key: BSQKXPRAIUZRBX-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzodioxepin ring fused with a chloroacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide typically involves the following steps:

    Formation of the Benzodioxepin Ring: The initial step involves the cyclization of appropriate precursors to form the 3,4-dihydro-2H-1,5-benzodioxepin ring. This can be achieved through a condensation reaction between catechol and an appropriate dihalide under basic conditions.

    Attachment of the Propyl Chain: The next step involves the alkylation of the benzodioxepin ring with a propyl halide, typically using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

    Introduction of the Chloroacetamide Group: Finally, the chloroacetamide group is introduced through a nucleophilic substitution reaction. This involves reacting the propyl-substituted benzodioxepin with chloroacetyl chloride in the presence of a base like triethylamine (TEA) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chloroacetamide group, potentially converting it to an amine.

    Substitution: The chloro group in the chloroacetamide moiety can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Quinone derivatives of the benzodioxepin ring.

    Reduction: Amine derivatives of the chloroacetamide group.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzodioxepin ring may interact with enzymes or receptors, altering their activity and leading to various biological effects. The chloroacetamide group could also play a role in modulating the compound’s activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide: A structurally similar compound with a methyl group on the propyl chain.

    2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide: Differing by the length of the alkyl chain.

    2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butyl]acetamide: Featuring a longer alkyl chain.

Uniqueness

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide is unique due to its specific combination of the benzodioxepin ring and the chloroacetamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-2-11(16-14(17)9-15)10-4-5-12-13(8-10)19-7-3-6-18-12/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKXPRAIUZRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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